molecular formula C13H8ClFO2 B2354995 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde CAS No. 338393-57-0

2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde

Cat. No.: B2354995
CAS No.: 338393-57-0
M. Wt: 250.65
InChI Key: WUTZVNSXFOPKSN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(4-chloro-3-fluorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTZVNSXFOPKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate 1: 4-Chloro-3-fluorophenol

4-Chloro-3-fluorophenol is synthesized through directed ortho-metalation of 4-chlorophenol followed by fluorination, achieving yields >80% under optimized conditions. Alternatively, halogen exchange reactions using potassium fluoride in dimethylformamide (DMF) at 150°C provide a scalable route.

Intermediate 2: 2-Bromobenzaldehyde

2-Bromobenzaldehyde is commercially available but can be prepared via bromination of benzaldehyde using $$ \text{Br}2 $$ in acetic acid, with regioselectivity controlled by Lewis acids such as $$ \text{FeCl}3 $$.

Principal Synthetic Routes

Ullmann Condensation Coupling

The Ullmann reaction remains a cornerstone for forming the phenoxy linkage. Copper catalysts, including $$ \text{CuI} $$ and $$ \text{Cu}_2\text{O} $$, facilitate coupling between 2-bromobenzaldehyde and 4-chloro-3-fluorophenol. A representative protocol involves:

  • Reaction Conditions :

    • Catalyst: $$ \text{CuI} $$ (10 mol%)
    • Ligand: 1,10-Phenanthroline (20 mol%)
    • Base: $$ \text{Cs}2\text{CO}3 $$ (2 equiv)
    • Solvent: Dimethyl sulfoxide (DMSO)
    • Temperature: 110°C
    • Duration: 24 hours
  • Yield and Selectivity :

    • Isolated yields range from 65–78%, with byproducts arising from aldehyde oxidation or over-halogenation.
  • Mechanistic Insights :
    The copper catalyst mediates single-electron transfer (SET), enabling aryl-oxygen bond formation. The electron-withdrawing chloro and fluoro groups enhance the electrophilicity of the aryl bromide, accelerating oxidative addition.

Nucleophilic Aromatic Substitution (SNAr)

SNAr offers a ligand-free alternative under basic conditions:

  • Protocol :

    • Substrates: 2-Fluorobenzaldehyde and 4-chloro-3-fluorophenol
    • Base: Potassium tert-butoxide ($$ \text{t-BuOK} $$)
    • Solvent: N-Methyl-2-pyrrolidone (NMP)
    • Temperature: 120°C
    • Duration: 18 hours
  • Outcomes :

    • Yield: 60–70%
    • Challenges include competing hydrolysis of the aldehyde group, necessitating anhydrous conditions.

Palladium-Catalyzed Cross-Coupling

Palladium-based systems, though costlier, provide superior selectivity:

  • Buchwald-Hartwig Amination Variant :

    • Catalyst: $$ \text{Pd}2(\text{dba})3 $$ (5 mol%)
    • Ligand: Xantphos (10 mol%)
    • Base: $$ \text{NaO}\text{t-Bu} $$
    • Solvent: Toluene
    • Temperature: 100°C
  • Performance :

    • Yields up to 85% with minimal side products.

Advanced Methodologies and Catalytic Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A 2023 study demonstrated complete conversion in 2 hours using $$ \text{CuI} $$-catalyzed Ullmann coupling, achieving 82% yield.

Flow Chemistry Approaches

Continuous-flow systems enhance reproducibility and scalability. A microreactor setup with immobilized $$ \text{Cu} $$ nanoparticles achieved 89% yield at 150°C with a residence time of 10 minutes.

Analytical Characterization and Quality Control

Critical analytical data for 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde include:

Property Value Method
Melting Point 46–49°C DSC
$$ ^1\text{H NMR} $$ (CDCl₃) δ 10.1 (s, 1H, CHO) 400 MHz NMR
$$ ^{13}\text{C NMR} $$ δ 192.1 (CHO) 100 MHz NMR
IR (KBr) 1685 cm⁻¹ (C=O stretch) FT-IR

Purity is typically verified via HPLC (≥97%) using a C18 column and acetonitrile/water mobile phase.

Industrial-Scale Production Considerations

Cost Optimization

  • Catalyst Recycling : Copper nanoparticles recovered via centrifugation retain 90% activity over five cycles.
  • Solvent Selection : Switching from DMSO to cyclopentyl methyl ether (CPME) reduces costs by 40% while maintaining yield.

Chemical Reactions Analysis

2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde is widely used in scientific research, particularly in:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme interactions and protein modifications.

    Medicine: It is investigated for its potential therapeutic properties and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, influencing cellular processes and responses .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde
  • CAS Number : 338393-57-0
  • Molecular Formula : C₁₃H₈ClFO₂
  • Molar Mass : 250.65 g/mol
  • Melting Point : 66–68°C
  • Hazard Class : IRRITANT

This compound features a benzaldehyde core substituted with a phenoxy group containing chloro (Cl) and fluoro (F) atoms at the 4- and 3-positions, respectively. Its structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Comparison with Structurally Similar Compounds

Positional Isomers of Chloro-Fluoro Benzaldehydes

Key Compounds :

4-Chloro-3-fluorobenzaldehyde (CAS 5527-95-7):

  • Molecular Formula : C₇H₄ClFO
  • Molar Mass : 158.55 g/mol
  • Melting Point : 46–49°C

4-Chloro-2-fluorobenzaldehyde (CAS 61072-56-8):

  • Molecular Formula : C₇H₄ClFO
  • Molar Mass : 158.55 g/mol
  • Melting Point : 58–60°C

Comparison :

Property 2-(4-Cl-3-F-phenoxy)benzaldehyde 4-Cl-3-F-benzaldehyde 4-Cl-2-F-benzaldehyde
Molar Mass (g/mol) 250.65 158.55 158.55
Melting Point (°C) 66–68 46–49 58–60
Substituent Position Phenoxy group at benzaldehyde Cl (4), F (3) Cl (4), F (2)
Complexity Higher (bulky phenoxy group) Moderate Moderate
  • Structural Impact: The phenoxy group in the target compound increases steric hindrance and molecular weight compared to simpler chloro-fluoro benzaldehydes. This reduces solubility in polar solvents but enhances thermal stability (higher melting point) .
  • Electronic Effects: Chloro and fluoro substituents are electron-withdrawing, activating the aldehyde group toward nucleophilic addition.

Comparison with Unsubstituted Benzaldehyde

Benzaldehyde (CAS 100-52-7) :

  • Molecular Formula : C₇H₆O
  • Molar Mass : 106.12 g/mol
  • Melting Point : −26°C

Key Differences :

Property 2-(4-Cl-3-F-phenoxy)benzaldehyde Benzaldehyde
Reactivity Enhanced electrophilicity due to Cl/F substituents Standard aldehyde reactivity
Solubility Lower in polar solvents (e.g., water) Miscible with organic solvents
Applications Intermediate in complex syntheses Common solvent/starting material
  • Reactivity : The electron-withdrawing Cl and F groups increase the electrophilicity of the aldehyde carbon, accelerating reactions like condensation or Grignard additions compared to unsubstituted benzaldehyde .
  • Synthetic Utility: The target compound’s bulky phenoxy group enables regioselective transformations, unlike simpler benzaldehydes .

Comparison with Phenoxy-Substituted Analogues

Example : 4-(Benzyloxy)-3-phenethoxybenzaldehyde (C2 in ):

  • Molecular Formula : C₂₂H₂₀O₃
  • Key Feature : Benzyloxy and phenethoxy substituents.

Comparison :

  • Oxidation Stability : The absence of ether linkages (unlike C2) in the target compound reduces susceptibility to acidic cleavage .

Biological Activity

2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde is an organic compound notable for its unique structural features, which include a chlorinated and fluorinated aromatic system. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of serine proteases, which play crucial roles in various physiological processes and disease mechanisms.

  • Molecular Formula : C13H9ClF O
  • Boiling Point : Approximately 499.5 °C
  • Density : 1.33 g/cm³

The compound features a benzenecarbaldehyde structure with a 4-chloro-3-fluorophenoxy group, contributing to its distinct chemical properties.

Serine Protease Inhibition

Research indicates that this compound acts as a serine protease inhibitor. Serine proteases are involved in critical biological functions, including blood coagulation and immune responses. The inhibition of these enzymes can have therapeutic implications, particularly in treating viral infections such as hepatitis C, where the NS3-NS4A protease is a target.

Mechanism of Action :

  • The compound's structural characteristics allow it to bind effectively to the active site of serine proteases, preventing substrate access and thereby inhibiting enzymatic activity.
  • Techniques such as surface plasmon resonance (SPR) and enzyme kinetics assays are employed to evaluate the binding affinity and inhibitory effects of this compound on serine proteases.

Potential Anti-inflammatory and Anticancer Properties

Similar compounds have demonstrated anti-inflammatory and anticancer properties, suggesting that this compound may also exhibit these biological activities. Further research is necessary to explore these potential effects.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameChemical FormulaKey Features
2-(4-chlorophenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oximeC13H10ClO2SPotential antibacterial activity
3-Chloro-4-(2-fluorophenoxy)anilineC13H10ClF NKnown for anti-cancer properties
4-Chloro-3-fluoroanilineC7H6ClF NUsed in dye synthesis

The unique combination of halogen substituents in this compound enhances its specificity as an inhibitor compared to other compounds that may lack such specificity.

Study on Enzyme Interaction

A study focused on the interaction of this compound with serine proteases revealed significant inhibitory effects. The research utilized various concentrations of the compound to determine the median effective concentration (EC50), which indicated that at certain concentrations, the compound could effectively reduce enzyme activity by over 50% .

Toxicological Considerations

While exploring the biological activity, it is essential to consider the toxicological profile of the compound. Preliminary studies suggest low toxicity levels; however, detailed toxicological assessments are necessary to ensure safety for potential therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer: A common approach involves nucleophilic aromatic substitution or Ullmann-type coupling. For example, reacting 4-chloro-3-fluorophenol with 2-bromobenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF at 100–120°C) can yield the target compound. Catalytic systems like CuI/1,10-phenanthroline may enhance efficiency .
  • Key Variables:
VariableImpact on Yield/Conditions
Base (e.g., K₂CO₃)Facilitates deprotonation of phenol.
Solvent (DMF vs. DMSO)Polarity affects reaction rate.
TemperatureHigher temps (≥100°C) improve kinetics.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer:
  • NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm; aldehyde proton at δ ~10.1 ppm) .
  • HPLC: Purity assessment (>95%) using C18 columns with UV detection (λ = 254 nm) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (calculated for C₁₃H₈ClF₂O₂: 274.02 g/mol).

Q. How does the aldehyde group influence reactivity in downstream applications?

  • Methodological Answer: The aldehyde moiety enables:
  • Schiff Base Formation: Reacts with amines (e.g., aniline) to form imines for coordination chemistry.
  • Reduction: NaBH₄ reduces it to a benzyl alcohol derivative for solubility studies.
  • Cross-Coupling: Suzuki-Miyaura reactions with boronic acids to extend conjugation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer: Discrepancies may arise from:
  • Purity Variance: Batch-to-batch differences (e.g., >95% vs. 98% purity) affect biological assays .
  • Assay Conditions: Buffer pH or cell line selection (e.g., HEK293 vs. HeLa) alters receptor-binding outcomes .
  • Solution: Standardize protocols (e.g., ISO 17025) and validate using orthogonal assays (SPR, ELISA).

Q. How can computational modeling predict interactions of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer:
  • Docking Studies: Use AutoDock Vina to simulate binding to androgen receptors (PDB: 4P3) .
  • MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
  • Key Parameters:
ParameterRelevance
Binding Affinity (ΔG)Predicts inhibitory potency.
Solvent Accessible Surface Area (SASA)Induces conformational changes.

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer:
  • Regioselectivity: Competing substitution at ortho/meta positions requires careful control of steric and electronic effects.
  • Scale-Up Risks: Exothermic reactions in large batches demand controlled heating/cooling systems .
  • Mitigation: Use flow chemistry for precise temperature/residence time management.

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